3-苯基哌啶盐酸盐

描述

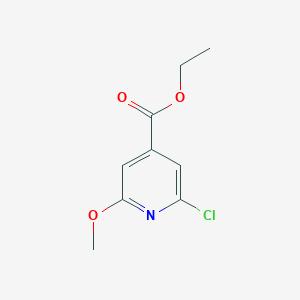

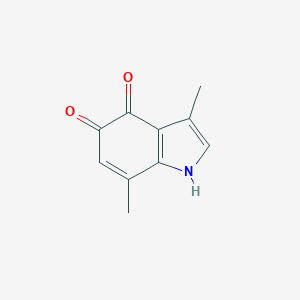

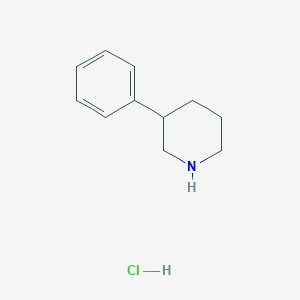

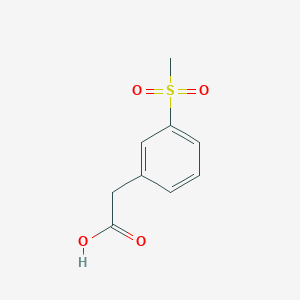

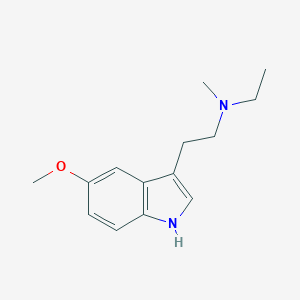

3-Phenylpiperidine Hydrochloride is a chemical compound with the CAS Number: 19509-09-2 . It has a molecular weight of 197.71 and is a powder in physical form . It is used in proteomics research .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis

The molecular formula of 3-Phenylpiperidine Hydrochloride is C11H15N.ClH . The Inchi Code is 1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H .Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Physical And Chemical Properties Analysis

3-Phenylpiperidine Hydrochloride is a powder in physical form . It has a molecular weight of 197.71 . The melting point is 142-144 .科学研究应用

合成和结构分析

立体选择性合成改进:通过Mannich反应和分子内Aldol缩合,通过立体选择性合成制备了3-苯基哌啶盐酸盐衍生物。利用1H NMR和13C NMR技术对这些化合物进行了分析,深入了解它们的分子结构 (Jaffar & Upton, 1996)。

受阻芳香胺的结构研究:使用X射线衍射对N-苯基哌啶进行了检查,揭示了有趣的结构特征,如氮原子的准平面性和其异丙基基团的扁平性。该研究还调查了盐酸盐形式及其独特的化学计量 (Giumanini et al., 1994)。

药物分析和合成

LC-MS/MS验证和应用:验证了一种液相色谱-串联质谱法,用于测定血浆中3-苯基哌啶盐酸盐衍生物的浓度。该方法通过提供准确和可重复的测量结果支持了临床前研究 (Yang et al., 2004)。

苯基哌啶衍生物的高效合成:开发了一种成本效益的合成过程,用于制备苯基哌啶衍生物制备中的关键中间体2-苯基-3-氨基吡啶。该过程突显了苯基哌啶化合物在药物研究中的重要性 (Caron et al., 2001)。

钯催化合成:一项研究重点关注钯催化的N-Boc-哌啶的β-选择性C(sp3)-H芳基化,展示了一种合成3-芳基哌啶的高效方法,这是药物研究中的关键构建块 (Millet & Baudoin, 2015)。

生化和药理学研究

抗病毒和抗微生物评估:合成了一组3-苯基哌啶-2,6-二酮的烷基衍生物,并对其抗病毒和抗微生物活性进行了评估。这突显了3-苯基哌啶盐酸盐衍生物在开发新的治疗剂中的潜力 (Bielenica et al., 2011)。

神经毒性和抗惊厥评估:对3-苯基哌啶的新衍生物进行了抗惊厥和神经毒性效应测试。这些研究对评估新药物的治疗潜力和安全性至关重要 (Aytemir & Çalış, 2010)。

在疼痛管理中的作用:一项综述探讨了苯基哌啶衍生物在治疗急性和慢性疼痛中的应用,展示了它们在疼痛医学和麻醉中的重要作用。这包括对它们与阿片受体的相互作用和其代谢的研究 (Elbaridi et al., 2017)。

作用机制

Target of Action

3-Phenylpiperidine Hydrochloride, also known as Meperidine, primarily targets the μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .

Mode of Action

3-Phenylpiperidine Hydrochloride functions as an analgesic due to its μ-opioid receptor agonism . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression . It also has local anesthetic properties as a result of interaction with sodium channels .

Biochemical Pathways

The primary biochemical pathway affected by 3-Phenylpiperidine Hydrochloride involves the μ-opioid receptors and the ascending pain pathways . Activation of these receptors inhibits the transmission of pain signals, thereby altering pain perception .

Pharmacokinetics

3-Phenylpiperidine Hydrochloride has a 65% first-pass uptake by the lungs, with higher plasma protein binding than morphine . Normeperidine, an active metabolite of Meperidine, has analgesic activity and a potency twice that of Meperidine itself . Normeperidine has a longer elimination half-life than Meperidine and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The activation of μ-opioid receptors by 3-Phenylpiperidine Hydrochloride leads to analgesic effects , providing relief from moderate to severe pain . It also has the unique ability to interrupt postoperative shivering and shaking chills .

安全和危害

The safety information for 3-Phenylpiperidine Hydrochloride includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

生化分析

Biochemical Properties

Phenylpiperidines, the class of compounds to which 3-Phenylpiperidine Hydrochloride belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the phenylpiperidine molecule.

Cellular Effects

Related phenylpiperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other phenylpiperidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Phenylpiperidine Hydrochloride at different dosages in animal models have not been specifically studied. Related compounds have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

Other phenylpiperidine derivatives have been studied, and they are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

3-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVMJYYCFLIGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589603 | |

| Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19509-09-2 | |

| Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)